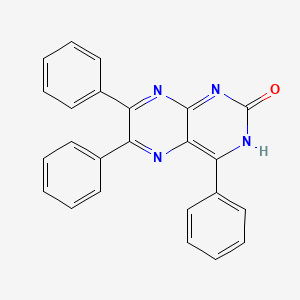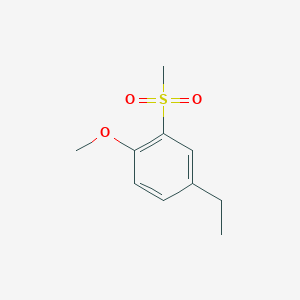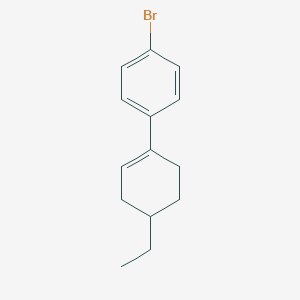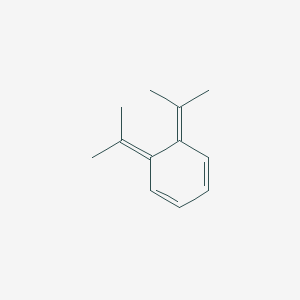
1-Octene, 1,1-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octene, 1,1-dibromo- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is specifically characterized by the presence of two bromine atoms attached to the first carbon of the octene chain. The molecular formula for 1-Octene, 1,1-dibromo- is C8H14Br2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octene, 1,1-dibromo- can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine (Br2) to 1-octene in an organic solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond of 1-octene reacts with bromine to form the dibromo compound .
Industrial Production Methods: Industrial production of 1-Octene, 1,1-dibromo- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-octene in a continuous flow reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octene, 1,1-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, 1-Octene, 1,1-dibromo- can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Addition: Formation of tetrahalides or halohydrins.
Applications De Recherche Scientifique
1-Octene, 1,1-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Octene, 1,1-dibromo- primarily involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the first carbon make the compound highly reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1-Octene, 1,1-dichloro-
- 1-Octene, 1,1-difluoro-
- 1-Octene, 1,1-diiodo-
Comparison: 1-Octene, 1,1-dibromo- is unique due to the presence of bromine atoms, which impart specific reactivity and physical properties. Compared to its chloro, fluoro, and iodo analogs, the dibromo compound has different reactivity patterns and is often preferred in certain synthetic applications due to the moderate reactivity of bromine atoms .
Propriétés
Numéro CAS |
73383-25-2 |
|---|---|
Formule moléculaire |
C8H14Br2 |
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
1,1-dibromooct-1-ene |
InChI |
InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
Clé InChI |
PHBMJDSRZYQBPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)

![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)

![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)

